molecular formula C11H16N2O3S B11756070 tert-butyl N-[(2Z)-2-hydroxyimino-2-thiophen-2-ylethyl]carbamate

tert-butyl N-[(2Z)-2-hydroxyimino-2-thiophen-2-ylethyl]carbamate

Cat. No.: B11756070
M. Wt: 256.32 g/mol
InChI Key: TUCDUUNKHNEUPU-JYRVWZFOSA-N
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Description

tert-butyl N-[(2Z)-2-hydroxyimino-2-thiophen-2-ylethyl]carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis and various industrial applications. This particular compound is known for its unique structure, which includes a thiophene ring and a hydroxyimino group, making it a versatile intermediate in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(2Z)-2-hydroxyimino-2-thiophen-2-ylethyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable thiophene derivative under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and solvents to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of tert-butyl N-[(2Z)-2-hydroxyimino-2-thiophen-2-ylethyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyimino group can form hydrogen bonds with active sites, while the thiophene ring can participate in π-π interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Uniqueness: The presence of the thiophene ring in tert-butyl N-[(2Z)-2-hydroxyimino-2-thiophen-2-ylethyl]carbamate distinguishes it from other similar compounds. Thiophene rings are known for their electron-rich nature, which can enhance the compound’s reactivity and binding properties in various chemical and biological contexts .

Properties

Molecular Formula

C11H16N2O3S

Molecular Weight

256.32 g/mol

IUPAC Name

tert-butyl N-[(2Z)-2-hydroxyimino-2-thiophen-2-ylethyl]carbamate

InChI

InChI=1S/C11H16N2O3S/c1-11(2,3)16-10(14)12-7-8(13-15)9-5-4-6-17-9/h4-6,15H,7H2,1-3H3,(H,12,14)/b13-8-

InChI Key

TUCDUUNKHNEUPU-JYRVWZFOSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NC/C(=N/O)/C1=CC=CS1

Canonical SMILES

CC(C)(C)OC(=O)NCC(=NO)C1=CC=CS1

Origin of Product

United States

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